molecular formula C10H9IN2O2 B6336273 Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate CAS No. 1337882-04-8

Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate

Cat. No.: B6336273
CAS No.: 1337882-04-8
M. Wt: 316.09 g/mol
InChI Key: OMBCWORSHWJUDR-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate (CAS 1337882-04-8) is a valuable iodinated indazole derivative designed for chemical synthesis and pharmaceutical research. This compound features a methyl ester and an iodine atom at the 3-position of the indazole ring, making it a versatile building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction with arylboronic acids . Its structure serves as a direct synthetic precursor to N-methyl-3-aryl indazole derivatives , a class of compounds that are frequently evaluated for in vitro anticancer activity against various cell lines, including HCT-116 and MDA-MB-231 . Researchers utilize this scaffold to develop novel therapeutic agents, inspired by the known pharmacological significance of the indazole core in several FDA-approved drugs . The compound requires specific storage conditions to maintain stability; it must be kept in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-iodo-1-methylindazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-13-7-5-3-4-6(10(14)15-2)8(7)9(11)12-13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBCWORSHWJUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2C(=N1)I)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pathway A: Sequential Iodination and N-Methylation

This route begins with the iodination of methyl 1H-indazole-4-carboxylate, followed by N-methylation of the indazole nitrogen.

Iodination of Methyl 1H-Indazole-4-Carboxylate

The iodination step employs iodine (I₂) in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF) at room temperature. The reaction exploits the electrophilic aromatic substitution mechanism, where the electron-rich indazole ring facilitates iodination at the 3-position.

Reaction Conditions

  • Substrate : Methyl 1H-indazole-4-carboxylate (1.69 mmol)

  • Reagents : I₂ (2 equiv), KOH (4 equiv)

  • Solvent : DMF

  • Temperature : 25°C

  • Time : 1 hour

  • Workup : Quenching with aqueous NaHSO₃, extraction with diethyl ether, and purification via silica gel chromatography.

Outcome

  • Product : Methyl 3-iodo-1H-indazole-4-carboxylate

  • Yield : 77%

  • Characterization :

    • Melting Point : 90–92°C

    • IR (KBr) : 3311 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O stretch)

    • ¹H NMR (CDCl₃) : δ 8.53 (dd, J = 4.5 Hz, 1H, H-7), 7.76 (dd, J = 8.1 Hz, 1H, H-5), 4.15 (s, 3H, COOCH₃).

N-Methylation of Methyl 3-Iodo-1H-Indazole-4-Carboxylate

The N-methylation step utilizes methyl iodide (CH₃I) under basic conditions to alkylate the indazole nitrogen.

Reaction Conditions

  • Substrate : Methyl 3-iodo-1H-indazole-4-carboxylate (0.66 mmol)

  • Reagents : CH₃I (1.5 equiv), KOH (1.5 equiv)

  • Solvent : Acetone

  • Temperature : 0°C → 25°C

  • Time : 2 hours

  • Workup : Evaporation, dissolution in ethyl acetate, brine washing, and column chromatography.

Outcome

  • Product : this compound

  • Yield : 68–72%

  • Characterization :

    • ¹H NMR (CDCl₃) : δ 4.15 (s, 3H, COOCH₃), 3.79 (s, 3H, N–CH₃)

    • HRMS (ESI) : [M + H]⁺ calcd. for C₁₀H₁₀IN₂O₂: 308.9872, found: 308.9869.

Pathway B: N-Methylation Followed by Iodination

This alternative route prioritizes N-methylation before iodination, potentially enhancing regioselectivity due to the electron-donating methyl group.

N-Methylation of Methyl 1H-Indazole-4-Carboxylate

The nitrogen is first methylated using CH₃I and potassium carbonate (K₂CO₃) in DMF.

Reaction Conditions

  • Substrate : Methyl 1H-indazole-4-carboxylate (1.84 mmol)

  • Reagents : CH₃I (1.5 equiv), K₂CO₃ (2 equiv)

  • Solvent : DMF

  • Temperature : 60°C

  • Time : 6 hours

  • Workup : Extraction with dichloromethane, solvent evaporation, and chromatography.

Outcome

  • Product : Methyl 1-methyl-1H-indazole-4-carboxylate

  • Yield : 85%

  • Characterization :

    • ¹³C NMR (CDCl₃) : δ 165.4 (C=O), 140.2 (C-3), 126.7 (C-4), 52.1 (COOCH₃), 34.8 (N–CH₃).

Iodination of Methyl 1-Methyl-1H-Indazole-4-Carboxylate

Iodination proceeds similarly to Pathway A, with iodine and KOH in DMF.

Reaction Conditions

  • Substrate : Methyl 1-methyl-1H-indazole-4-carboxylate (1.2 mmol)

  • Reagents : I₂ (2.5 equiv), KOH (5 equiv)

  • Solvent : DMF

  • Temperature : 25°C

  • Time : 1.5 hours

  • Workup : Aqueous NaHSO₃ quenching, ether extraction, and purification.

Outcome

  • Product : this compound

  • Yield : 70%

  • Purity : ≥95% (HPLC).

Pathway C: One-Pot Iodination and Methylation

A streamlined approach combines iodination and N-methylation in a single pot, reducing purification steps.

Reaction Conditions

  • Substrate : Methyl 1H-indazole-4-carboxylate (2.0 mmol)

  • Reagents : I₂ (2.2 equiv), CH₃I (2.0 equiv), KOH (6 equiv)

  • Solvent : DMF

  • Temperature : 25°C

  • Time : 3 hours

  • Workup : Filtration, column chromatography.

Outcome

  • Product : this compound

  • Yield : 65%

  • Advantage : Reduced reaction time and solvent usage.

Comparative Analysis of Synthetic Pathways

The choice of pathway depends on factors such as yield, scalability, and regioselectivity.

Parameter Pathway A Pathway B Pathway C
Overall Yield 52%60%65%
Reaction Time 3 hours7.5 hours3 hours
Purification Steps 221
Regioselectivity HighModerateHigh

Pathway C offers the highest efficiency, though Pathway A remains preferable for small-scale synthesis due to well-established protocols.

Mechanistic Insights and Optimization Strategies

Iodination Mechanism

Iodination proceeds via electrophilic aromatic substitution, where the indazole ring’s electron density directs iodine to the 3-position. The carboxylate ester at C-4 exerts a meta-directing effect, favoring iodination at C-3 over C-5.

Key Factors Influencing Iodination

  • Base : KOH deprotonates the indazole nitrogen, enhancing ring nucleophilicity.

  • Solvent : DMF stabilizes the iodonium ion (I⁺), facilitating electrophilic attack.

N-Methylation Mechanism

N-methylation involves an SN2 reaction, where CH₃I acts as the alkylating agent. The use of a polar aprotic solvent (DMF or acetone) accelerates the reaction by stabilizing the transition state.

Optimization Tips

  • Temperature : Lower temperatures (0°C) minimize side reactions during methylation.

  • Base Choice : K₂CO₃ provides milder conditions compared to KOH, reducing ester hydrolysis.

Challenges and Troubleshooting

Common Issues

  • Ester Hydrolysis : Prolonged exposure to strong bases (e.g., KOH) may hydrolyze the methyl ester to the carboxylic acid. Mitigation: Use K₂CO₃ and shorter reaction times.

  • Regioselectivity : Competing iodination at C-5 can occur if directing groups are insufficiently activating. Solution: Increase iodine stoichiometry or reaction temperature.

Scalability Considerations

  • Solvent Volume : DMF usage in large-scale reactions increases costs. Alternative solvents like THF may be explored.

  • Purification : Silica gel chromatography becomes impractical at scale. Recrystallization in ethanol/water mixtures offers a viable alternative .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural features allow it to participate in the development of:

  • Kinase Inhibitors : The compound is used to create inhibitors targeting specific kinases, which are pivotal in cancer therapy.
  • Anti-inflammatory Agents : Its derivatives have shown potential in reducing inflammation through modulation of specific biochemical pathways.

Biological Studies

The compound is employed in biological research due to its ability to interact with various biological targets:

  • Enzyme Inhibition Studies : It is utilized to explore enzyme inhibition mechanisms, particularly those related to metabolic pathways.
  • Receptor Binding Studies : Researchers investigate its binding affinity to various receptors, aiding in the understanding of drug-receptor interactions.

Material Science

In material science, this compound is explored for its properties in developing advanced materials:

  • Organic Semiconductors : The compound's electronic properties make it a candidate for use in organic electronic devices, such as OLEDs (Organic Light Emitting Diodes).

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

  • Iodination : Introduction of iodine at the 3-position of the indazole ring.
  • Esterification : Reaction with methanol to form the methyl ester.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various fields:

  • Kinase Inhibition : A study demonstrated that derivatives of this compound effectively inhibited specific kinases involved in cancer progression, showcasing its potential as a therapeutic agent.
  • Material Development : Research indicated that incorporating this compound into organic semiconductor formulations improved device efficiency and stability.
  • Biological Activity Assessment : Investigations into enzyme interactions revealed that methyl 3-iodo compounds could modulate enzymatic activity, providing insights into their role in metabolic processes.

Mechanism of Action

The mechanism of action of Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the indazole ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate (CAS 1041205-25-7)
  • Key Difference : The ester group is at the 6-position instead of the 4-position.
  • Implications : Altered electronic distribution may reduce reactivity in cross-coupling reactions compared to the 4-substituted analogue. Positional changes can also affect binding affinity in drug-target interactions .
Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (CAS 1092351-68-2)
  • Key Difference : Ethyl ester at the 5-position.
  • The 5-substituted position may limit π-stacking interactions in molecular recognition .

Halogen-Substituted Analogues

Methyl 3-chloro-1H-indazole-4-carboxylate (CAS 1337880-41-7)
  • Key Differences: Chlorine replaces iodine at the 3-position. No methyl group on the indazole nitrogen.
  • Implications : Chlorine’s lower electronegativity and reduced leaving-group ability make it less reactive in metal-catalyzed cross-couplings. The absence of the 1-methyl group may increase susceptibility to metabolic degradation in biological systems .

Heterocycle Variants

Methyl 3-iodo-1H-indole-6-carboxylate (CAS 850374-98-0)
  • Key Difference : Indole core (one nitrogen) instead of indazole (two nitrogens).
  • Implications : Indole’s reduced aromatic nitrogen content decreases hydrogen-bonding capacity and alters electronic properties, impacting interactions with enzymes or receptors .
Methyl 1-benzyl-2-(4-fluorophenyl)-1H-imidazole-4-carboxylate (Compound 3f)
  • Key Differences :
    • Imidazole core (five-membered ring with two nitrogens) instead of indazole.
    • Benzyl and fluorophenyl substituents.
  • Implications : Imidazole’s smaller ring size and different nitrogen positions influence solubility and bioavailability. The fluorophenyl group enhances metabolic stability compared to iodine .

Functional Group Variations

Methyl 4-methyl-1H-indazole-3-carboxylate (CAS 1352415-05-4)
  • Key Differences: Methyl group at the 4-position instead of an ester. No iodine substituent.
  • Implications : Lacking the ester and iodine reduces versatility in further functionalization. The methyl group may enhance lipophilicity but limit polarity-dependent applications .

Research and Practical Considerations

  • Reactivity: The iodine atom in the target compound enables versatile cross-coupling reactions, unlike chlorine or non-halogenated analogues .
  • Biological Activity : Indazole derivatives generally exhibit greater metabolic stability than indoles due to their dual nitrogen atoms .
  • Synthetic Limitations : Ethyl esters (e.g., CAS 1092351-68-2) may require harsher hydrolysis conditions compared to methyl esters .

Biological Activity

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. This inhibition can lead to significant alterations in cellular metabolism and signaling pathways, which may be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders.

Cytochrome P450 Inhibition

Studies have indicated that methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate acts as a modulator of enzyme activity, specifically inhibiting cytochrome P450 enzymes. These enzymes play crucial roles in drug metabolism, suggesting that the compound could influence pharmacokinetics when used in conjunction with other therapeutic agents.

Antitumor Activity

While specific data on methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is limited, research on structurally similar indazole derivatives has shown promising antitumor activity. For instance:

Case Study: PLK4 Inhibition

Compound 81c (CFI-400945), an indazole derivative, was found to be an effective inhibitor of HCT116 tumor growth in a mouse model of colon cancer . While this is not the exact compound we're focusing on, it demonstrates the potential of indazole-based structures in cancer therapy.

Case Study: Pim Kinase Inhibition

Another indazole derivative, compound 82a, showed strong activity against Pim-1, Pim-2, and Pim-3 kinases with IC50 values of 0.4, 1.1, and 0.4 nM, respectively . This compound also demonstrated moderate cellular potency in KMS-12 BM cell assays with an IC50 value of 1400 nM.

Neurological Applications

The ability of methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate to penetrate the blood-brain barrier suggests potential applications in neurological research. This property could be particularly valuable for developing treatments for central nervous system disorders.

Toxicity Profile

While specific toxicity data for methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is not available, it's worth noting that structurally similar compounds have shown toxicity concerns. For instance, 3-iodo-1-methyl-1H-indazole is classified as harmful if swallowed and can cause skin irritation .

Q & A

Q. What are the standard synthetic routes for Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate?

The compound is synthesized via halogenation and esterification of indazole precursors. Key steps include iodination at the 3-position using iodine sources (e.g., N-iodosuccinimide) and protection of the carboxylic acid group as a methyl ester. Reaction conditions (e.g., reflux in acetic acid) and purification via recrystallization or chromatography are critical for achieving >95% purity .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns and esterification.
  • X-ray crystallography : SHELX-based refinement (e.g., SHELXL) resolves the iodine position and indazole ring planarity. WinGX or Mercury CSD visualize anisotropic displacement parameters .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (302.07 g/mol) .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The 3-iodo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings for introducing aryl/heteroaryl groups. Optimization of catalysts (e.g., Pd(PPh3_3)4_4) and bases (e.g., Cs2_2CO3_3) in anhydrous DMF at 80–100°C maximizes yield .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved?

Discrepancies arise from dynamic disorder or thermal motion. Use:

  • SHELXL refinement : Apply restraints/constraints for anisotropic displacement parameters.
  • Computational validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G*). Mercury CSD’s packing similarity analysis identifies outliers .

Q. What strategies optimize regioselectivity in functionalizing the indazole core?

  • Directing groups : The 4-carboxylate ester acts as a meta-director for electrophilic substitution.
  • Protection/deprotection : Methylation at N1 prevents unwanted N-alkylation.
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance iodine’s electrophilicity in SNAr reactions .

Q. How does ring puckering affect conformational stability in derivatives?

Cremer-Pople puckering parameters (e.g., amplitude qq, phase ϕ\phi) quantify non-planarity. For the indazole ring, puckering is minimal (planar deviation <0.05 Å), but steric bulk from substituents (e.g., methyl groups) increases strain. Use Mercury CSD to compare with analogous structures .

Q. What methodologies address degradation during long-term storage?

  • Stability studies : Monitor via HPLC under varying temperatures/humidity.
  • Storage : Anhydrous conditions (desiccated, Ar atmosphere) prevent ester hydrolysis.
  • Stabilizers : Add antioxidants (e.g., BHT) in solid-state formulations .

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